molecular formula C13H23BF2O4 B13566422 Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Cat. No.: B13566422
M. Wt: 292.13 g/mol
InChI Key: CYPSTHCFFFWZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a chemical compound that features a boronic ester group. This compound is of interest in organic synthesis due to its unique structure, which includes both fluorine atoms and a boronic ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of ethyl 2,2-difluoropentanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron compounds.

    Oxidation: The boronic ester group can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DCM. The major products formed from these reactions depend on the specific conditions and reactants used.

Scientific Research Applications

Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Medicine: Boronic esters are known for their role in the development of proteasome inhibitors, which are used in the treatment of multiple myeloma and other cancers.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The fluorine atoms in the compound also enhance its reactivity and stability, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate can be compared with other boronic esters, such as:

These compounds share the boronic ester group but differ in their additional functional groups and overall structure. The presence of fluorine atoms in this compound makes it particularly unique, as fluorine can significantly alter the compound’s reactivity and stability.

Properties

Molecular Formula

C13H23BF2O4

Molecular Weight

292.13 g/mol

IUPAC Name

ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

InChI

InChI=1S/C13H23BF2O4/c1-6-18-10(17)13(15,16)8-7-9-14-19-11(2,3)12(4,5)20-14/h6-9H2,1-5H3

InChI Key

CYPSTHCFFFWZOX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(C(=O)OCC)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.